

Application Note: Solid-Phase Synthesis of 2-Acetylnosine

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Compound of Interest

Compound Name: 2-Acetylnosine

Cat. No.: B15212179

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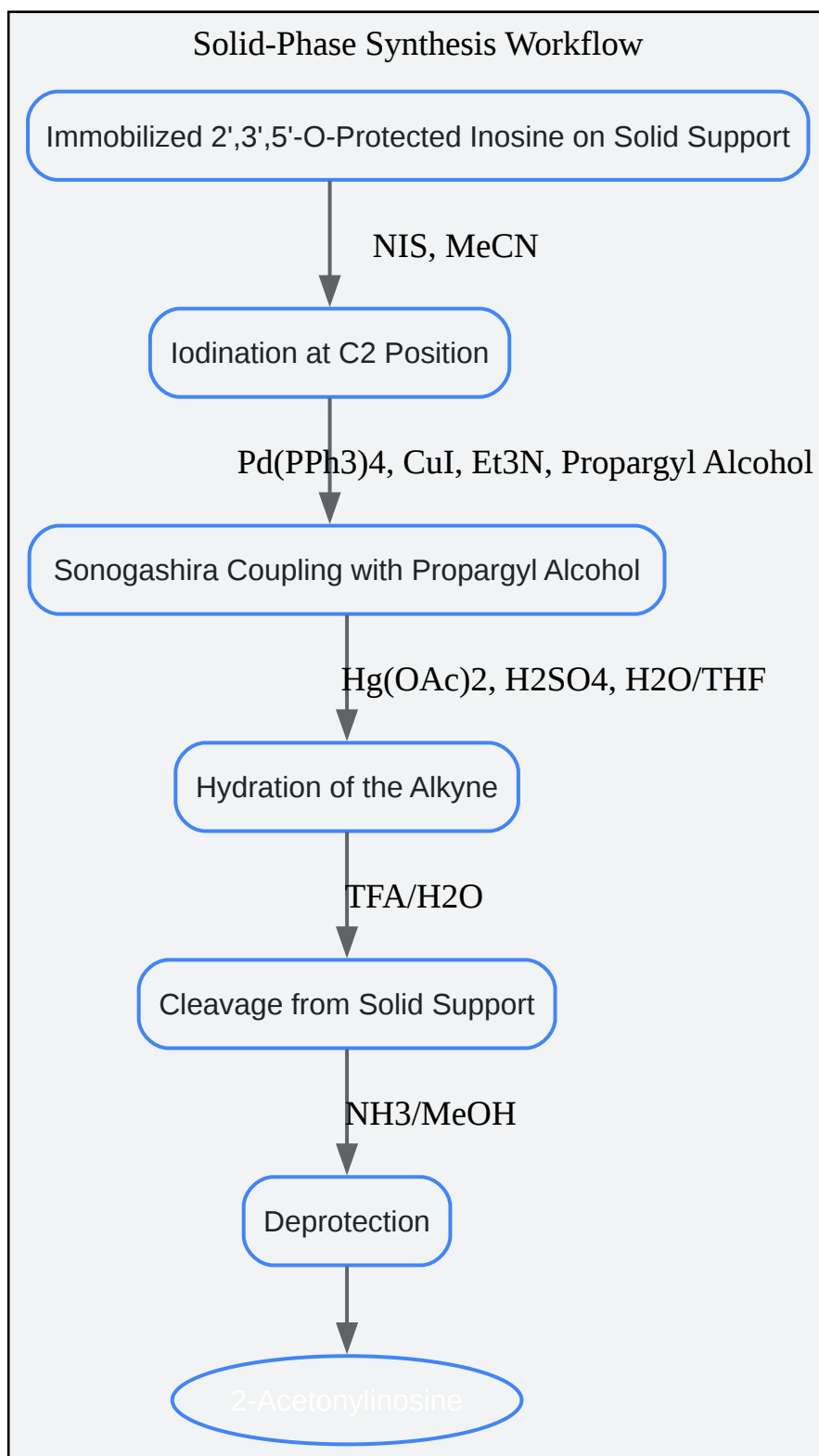
For Researchers, Scientists, and Drug Development Professionals

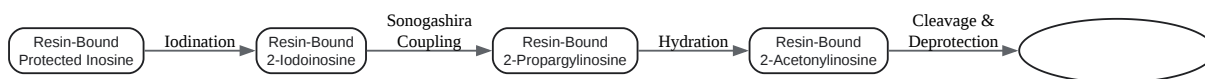
Introduction

Modified nucleosides are fundamental components in the development of therapeutic agents and biochemical probes. Specifically, substitutions at the C2 position of purine nucleosides have been shown to modulate their biological activity, making them attractive targets for drug discovery programs. **2-Acetylnosine**, a derivative of the naturally occurring purine nucleoside inosine, presents a unique structural motif with potential applications in antiviral and anticancer research. Solid-phase synthesis offers a streamlined and efficient methodology for the preparation of such modified nucleosides, facilitating purification and enabling the potential for library synthesis. This application note provides a detailed protocol for the solid-phase synthesis of **2-Acetylnosine**, commencing from a resin-bound 2-iodinosine precursor. The described workflow is designed to be accessible to researchers with a foundational knowledge of organic chemistry and solid-phase synthesis techniques.

Overall Synthesis Workflow

The solid-phase synthesis of **2-Acetylnosine** is proposed to proceed through a multi-step sequence starting from an immobilized, protected inosine derivative. The key steps involve the introduction of a halogen at the C2 position, followed by a palladium-catalyzed cross-coupling reaction to install the acetyl moiety, and finally, cleavage from the solid support and deprotection to yield the target compound.





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